molecular formula C13H18N2O2 B1313300 Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 259809-44-4

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Katalognummer B1313300
CAS-Nummer: 259809-44-4
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: QOYGREZOOLKXJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBDNC) is a synthetic organic compound that has recently been studied for its potential applications in various scientific research areas. TBDNC is a highly stable and non-toxic compound, which has been shown to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Heterocyclic Compounds

One notable application of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is in the synthesis of fused tetracyclic heterocycles. A study by Li et al. (2013) described a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate, yielding fused tetracyclic heterocycles under catalyst-free conditions. This method showcased a versatile approach to synthesizing naphthyridine derivatives, indicating the compound's utility in creating structurally complex molecules with potential pharmaceutical applications (Li et al., 2013).

Antimycobacterial Activities

Another significant area of research is the exploration of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate derivatives for their antimycobacterial properties. Sriram et al. (2007) synthesized and evaluated a series of naphthyridine-3-carboxylic acids for their in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis. The study found that specific derivatives exhibited potent activity against both drug-sensitive and multi-drug-resistant strains of M. tuberculosis, highlighting the compound's potential as a lead for developing new antimycobacterial agents (Sriram et al., 2007).

Eigenschaften

IUPAC Name

tert-butyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGREZOOLKXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467286
Record name tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS RN

259809-44-4
Record name tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 3
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 4
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 5
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Citations

For This Compound
1
Citations
SO Sotnik, AI Subota, AY Kliuchynskyi… - The Journal of …, 2021 - ACS Publications
A Cu-catalyzed, easily scalable one-pot synthesis of fused pyridines by the reaction of cyclic ketones with propargylamine is described. The protocol was optimized based on the results …
Number of citations: 14 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.